molecular formula C15H6Cl5NOS B11783734 3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide

3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide

Katalognummer: B11783734
Molekulargewicht: 425.5 g/mol
InChI-Schlüssel: HJIJIJKQGAMZBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research .

Vorbereitungsmethoden

The synthesis of 3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzo[b]thiophene-2-carboxylic acid with 2,4,5-trichloroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Analyse Chemischer Reaktionen

3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular receptors and enzymes involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide can be compared with other benzo[b]thiophene derivatives such as:

  • 3,4-Dichlorobenzo[b]thiophene-2-carboxamide
  • 2,4,5-Trichlorophenylbenzo[b]thiophene-2-carboxamide
  • Benzo[b]thiophene-2-carboxamide

These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and chemical properties.

Eigenschaften

Molekularformel

C15H6Cl5NOS

Molekulargewicht

425.5 g/mol

IUPAC-Name

3,4-dichloro-N-(2,4,5-trichlorophenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H6Cl5NOS/c16-6-2-1-3-11-12(6)13(20)14(23-11)15(22)21-10-5-8(18)7(17)4-9(10)19/h1-5H,(H,21,22)

InChI-Schlüssel

HJIJIJKQGAMZBZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.